molecular formula C19H18BNO4 B2925246 2,6-Bis(benzyloxy)pyridine-3-boronic acid CAS No. 2096339-92-1

2,6-Bis(benzyloxy)pyridine-3-boronic acid

Cat. No.: B2925246
CAS No.: 2096339-92-1
M. Wt: 335.17
InChI Key: KWEZFPLDOCKBPB-UHFFFAOYSA-N
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Description

Overview of Pyridine-Boronic Acids as Pivotal Synthetic Intermediates

Pyridine-boronic acids are a class of organoboron compounds that have become indispensable building blocks in organic chemistry. chemicalbook.com Their utility stems from the presence of both a pyridine (B92270) ring, a common scaffold in pharmaceuticals and functional materials, and a boronic acid group. nih.gov This functional group is relatively stable, generally exhibits low toxicity, and can be readily converted into various other functionalities, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. chemicalbook.comresearchgate.net Consequently, pyridine-boronic acids serve as crucial intermediates for the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and novel materials. nih.gov

Strategic Importance of Boronic Acid Derivatives in Modern Cross-Coupling Methodologies

Boronic acids and their derivatives, such as boronate esters, are most renowned for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This reaction, first reported in the late 1970s and early 1980s, has become one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov The strategic importance of boronic acids in this methodology is due to several key advantages: they are often stable to air and moisture, commercially available or readily prepared, and compatible with a wide array of functional groups. researchgate.net The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex, and is fundamental to the synthesis of biphenyls, polyolefins, and styrenes. wikipedia.org Beyond the Suzuki reaction, boronic acids are also employed in other significant transformations like the Chan-Lam coupling for C-N and C-O bond formation. wikipedia.org

Table 1: Key Cross-Coupling Reactions Involving Boronic Acids

Reaction Name Bond Formed Reactants Typical Catalyst
Suzuki-Miyaura Coupling Carbon-Carbon (C-C) Organoboronic acid/ester + Organohalide/triflate Palladium(0) complex
Chan-Lam Coupling Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) Boronic acid + Amine or Alcohol Copper(II) acetate

| Liebeskind-Srogl Coupling | Carbon-Carbon (C-C) | Boronic acid + Thioester | Palladium(0) complex + Copper(I) carboxylate |

Contextualization of 2,6-Bis(benzyloxy)pyridine-3-boronic acid within Advanced Heterocyclic Chemistry Research

This compound is a specialized reagent designed for use in advanced heterocyclic chemistry. The pyridine core is a privileged structure in medicinal chemistry, and its substitution pattern dramatically influences its biological activity. nih.gov This specific compound features two key structural motifs:

Boronic Acid at the 3-position: This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups at this specific position of the pyridine ring via cross-coupling reactions.

This combination makes this compound a valuable intermediate for synthesizing highly functionalized pyridines, which are key components of pharmaceuticals, agrochemicals, and materials. synhet.com Its structure is tailored for multi-step syntheses where precise control over the introduction of substituents is required.

Table 2: Properties of this compound

Property Value
IUPAC Name [2,6-Bis(phenylmethoxy)pyridin-3-yl]boronic acid synhet.com
CAS Number 2096339-92-1 synhet.com
Molecular Formula C19H18BNO4 a2bchem.com
Molecular Weight 335.16 g/mol a2bchem.com

| Physical Form | Solid |

Historical Development and Evolution of Pyridine-Boronic Acid Synthesis

The first isolation of a boronic acid was reported by Edward Frankland in 1860. wikipedia.org However, the synthesis of heterocyclic boronic acids, particularly those of pyridine, presented unique challenges that required significant methodological advancements.

Early methods for preparing pyridine-boronic acids often relied on the reaction of organometallic intermediates (organolithium or Grignard reagents) with trialkyl borates. google.comorgsyn.org This typically involved a metal-halogen exchange from a halopyridine at very low temperatures. While effective, these methods often suffered from poor functional group tolerance and required cryogenic conditions. orgsyn.org

A major breakthrough came with the development of palladium-catalyzed cross-coupling reactions for their synthesis. The Miyaura borylation reaction, which couples a haloarene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2), became a widely adopted method. rsc.orgnih.gov This approach offers milder reaction conditions and tolerates a much broader range of functional groups, making it a more versatile and practical route to a wide variety of aryl- and heteroarylboronic acids and esters. nih.govorganic-chemistry.org

More recently, research has focused on direct C-H borylation, where a C-H bond on the pyridine ring is directly converted to a C-B bond, often catalyzed by iridium or rhodium complexes. arkat-usa.org This strategy represents a highly efficient and atom-economical approach, avoiding the need for pre-functionalized starting materials like halopyridines. arkat-usa.org The synthesis of this compound itself can be envisioned through a pathway involving the protection of 2,6-dihydroxypyridine (B1200036), followed by a borylation step at the 3-position. a2bchem.com

Table 3: Major Synthetic Routes to Pyridine-Boronic Acids

Method Description Starting Material
Halogen-Metal Exchange & Borylation A halopyridine is treated with a strong base (e.g., n-BuLi) to form an organolithium species, which is then trapped with a borate (B1201080) ester. orgsyn.orgarkat-usa.org Halopyridine (e.g., 3-bromopyridine)
Directed ortho-Metalation (DoM) & Borylation A directing group on the pyridine ring guides metalation to an adjacent position, followed by trapping with a borate ester. arkat-usa.org Substituted Pyridine
Miyaura Borylation A palladium-catalyzed cross-coupling reaction between a halopyridine and a diboron reagent. rsc.orgnih.gov Halopyridine

| C-H Borylation | A transition metal (e.g., Iridium) catalyzes the direct conversion of a C-H bond on the pyridine ring to a C-B bond. arkat-usa.org | Pyridine or Substituted Pyridine |

Properties

IUPAC Name

[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEZFPLDOCKBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid

Retrosynthetic Analysis of 2,6-Bis(benzyloxy)pyridine-3-boronic acid

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify potential starting materials and key bond formations. The primary disconnection points are the carbon-boron bond and the carbon-oxygen bonds of the benzyloxy groups.

The most straightforward disconnection is the C-B bond at the 3-position of the pyridine (B92270) ring. This suggests a borylation reaction as the final step, introducing the boronic acid functionality onto a pre-functionalized 2,6-bis(benzyloxy)pyridine (B188532) core. This precursor, in turn, can be disconnected at the C-O bonds of the two benzyloxy groups, leading back to a dihydroxypyridine intermediate and benzyl (B1604629) halides. Further deconstruction of the dihydroxypyridine leads to simpler pyridine precursors.

An alternative retrosynthetic approach involves the formation of the pyridine ring itself, a strategy often employed in more complex heterocyclic syntheses. However, for a relatively simple substitution pattern as seen in this compound, functionalization of a pre-existing pyridine ring is generally a more common and efficient strategy.

Established Synthetic Routes to this compound

Several established methods have been developed for the synthesis of this compound, each with its own set of advantages and limitations. These routes primarily involve the modification of pyridine precursors.

Multi-Step Synthesis Approaches from Pyridine Precursors

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available pyridine derivatives. nih.govbeilstein-journals.org A representative synthesis is outlined below:

Starting Material Selection : The synthesis can commence with a suitably substituted pyridine, such as 3-bromopyridine. a2bchem.com

Introduction of Hydroxy Groups : The initial pyridine can be converted to a 2,6-dihydroxypyridine (B1200036) derivative. This can be achieved through various methods, including nucleophilic aromatic substitution.

Protection of Hydroxy Groups : The hydroxyl groups are then protected as benzyl ethers. This is typically accomplished by reacting the dihydroxypyridine with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate or sodium hydride. a2bchem.com This step yields the key intermediate, 2,6-bis(benzyloxy)pyridine.

Borylation : The final step is the introduction of the boronic acid group at the 3-position. This is often achieved through a palladium-catalyzed cross-coupling reaction using a boron source such as bis(pinacolato)diboron (B136004) (B2pin2). a2bchem.comnih.gov Subsequent hydrolysis of the resulting boronate ester yields the desired this compound.

StepReactantsReagentsProduct
12,6-DichloropyridineBenzyl alcohol, Base2,6-Bis(benzyloxy)pyridine
22,6-Bis(benzyloxy)pyridineB2pin2, Palladium catalyst, Ligand, BaseThis compound pinacol (B44631) ester
3This compound pinacol esterAcid or BaseThis compound

Directed Ortho Metalation (DoM) Strategies for Pyridine Boronylation

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com In this strategy, a directing group on the pyridine ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org The resulting lithiated species can then be quenched with an electrophile, in this case, a boron-containing reagent.

For the synthesis of this compound, the benzyloxy groups at the 2- and 6-positions can act as directing groups. baranlab.org The synthesis would proceed as follows:

Deprotonation : Treatment of 2,6-bis(benzyloxy)pyridine with a strong base, typically an alkyllithium reagent such as n-butyllithium or sec-butyllithium, in an ethereal solvent at low temperatures. The coordination of the lithium to the oxygen atoms of the benzyloxy groups directs the deprotonation to the C-3 position.

Boron Quenching : The resulting lithiated intermediate is then reacted with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate.

Hydrolysis : Acidic workup hydrolyzes the borate ester to afford the final boronic acid product.

StepReactantReagentsIntermediate
12,6-Bis(benzyloxy)pyridineAlkyllithium (e.g., n-BuLi)2,6-Bis(benzyloxy)pyridin-3-yllithium
22,6-Bis(benzyloxy)pyridin-3-yllithiumBorate ester (e.g., B(OiPr)3)This compound ester
3This compound esterAqueous acidThis compound

Halogen-Magnesium Exchange and Subsequent Boron Quenching

The halogen-magnesium exchange reaction is another effective method for generating an organometallic intermediate that can be subsequently borylated. clockss.orgresearchgate.net This approach is particularly useful when a halogen atom is already present at the desired position for functionalization.

The synthesis would begin with a 3-halo-2,6-bis(benzyloxy)pyridine derivative (e.g., 3-bromo- (B131339) or 3-iodo-2,6-bis(benzyloxy)pyridine). The key steps are:

Grignard Reagent Formation : The halogenated pyridine is treated with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), to undergo a halogen-magnesium exchange. harvard.edusigmaaldrich.com This forms the corresponding pyridyl Grignard reagent.

Reaction with a Borate Ester : The newly formed Grignard reagent is then reacted with a trialkyl borate, similar to the DoM strategy.

Hydrolysis : Finally, acidic hydrolysis of the borate ester furnishes the this compound.

This method offers the advantage of milder reaction conditions compared to DoM and can tolerate a wider range of functional groups. harvard.edu

Palladium-Catalyzed C-H Borylation Methodologies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach. beilstein-journals.org Palladium-catalyzed C-H borylation allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond. rsc.org

This method would involve reacting 2,6-bis(benzyloxy)pyridine with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of the borylation can be influenced by the electronic and steric properties of the substrate and the choice of catalyst system. While this method is highly attractive due to its efficiency, achieving high regioselectivity at the C-3 position in the presence of two ortho-directing benzyloxy groups can be challenging and may require careful optimization of reaction conditions.

Advanced Synthetic Techniques and Optimization for this compound Production

Ongoing research in organic synthesis continues to provide more efficient and sustainable methods for the production of valuable chemical compounds. For this compound, advanced techniques focus on improving yields, reducing reaction times, and employing more environmentally friendly reagents and conditions.

One area of advancement is the development of more active and selective catalysts for C-H borylation reactions. The use of novel ligands can enhance the efficiency and regioselectivity of palladium-catalyzed processes, potentially making this a more viable route for large-scale production.

Furthermore, flow chemistry techniques are being increasingly applied to organometallic reactions, including lithiation and Grignard reagent formation. Flow reactors can offer better control over reaction temperature and time, leading to improved yields and safety, especially for highly exothermic reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds like pyridines. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netmdpi.com

In the context of pyridine synthesis, microwave protocols have been successfully applied to various reaction types, including multicomponent reactions (MCRs) and cycloadditions. nih.govmdpi.com For instance, the synthesis of highly functionalized pyridines has been achieved through Lewis acid-catalyzed [4+2] cycloadditions under microwave irradiation, a procedure that benefits from enhanced reaction rates and yields. nih.gov Furthermore, the boronic ester functional group has been shown to be remarkably tolerant to microwave-assisted, one-pot cyclization and subsequent Suzuki coupling reactions, highlighting the robustness of this functional group under such conditions. researchgate.net

While a specific microwave-assisted protocol for this compound is not extensively detailed in the literature, the key borylation step—often a palladium-catalyzed Miyaura borylation—is a prime candidate for this technology. a2bchem.comwikipedia.org The application of microwaves could potentially accelerate the coupling of a 3-halo-2,6-bis(benzyloxy)pyridine intermediate with a diboron (B99234) reagent.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to daysMinutes researchgate.netmdpi.com
Energy EfficiencyLower (heats entire apparatus)Higher (direct heating of solvent/reagents) researchgate.net
YieldsVariable, often moderateOften higher due to reduced side reactions mdpi.com
Reaction TypesAdditions, cycloadditions, substitutionsAccelerates a wide range of reaction types researchgate.net

Continuous Flow Chemistry Applications in Pyridine Boronic Acid Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of boronic acids, particularly those involving hazardous reagents or unstable intermediates. acs.orgnih.gov The lithiation-borylation sequence, a fundamental method for preparing boronic acids from aryl halides, is exceptionally well-suited to flow technology. nih.govresearchgate.net

This approach allows for the safe handling of organolithium intermediates at non-cryogenic temperatures, a significant improvement over traditional batch processes that often require temperatures as low as -78°C. researchgate.netorgsyn.org The high surface-area-to-volume ratio in microreactors provides superior mixing and heat transfer, which suppresses common side reactions and allows for the productive use of otherwise unstable intermediates. researchgate.netacs.org Research has demonstrated that this technology can be scaled to produce kilograms of boronic acids with very short residence times, sometimes less than a second, and remarkable throughput. researchgate.netacs.orgorganic-chemistry.orgnih.gov

Table 2: Key Parameters in Flow Synthesis of Aryl Boronic Acids

ParameterDescriptionSignificanceReference
Residence TimeTime reagents spend in the reactor.Optimized to maximize conversion while minimizing side product formation. Can be as short as 0.25 seconds. researchgate.netacs.org
TemperatureReaction temperature within the flow reactor.Efficient heat transfer allows for higher temperatures (e.g., 0°C to room temp) than batch, avoiding cryogenic conditions. researchgate.netacs.org
StoichiometryMolar ratio of reagents (e.g., n-BuLi, borate ester).Precisely controlled by pump flow rates to optimize yield and purity. acs.org
Mixing EfficiencyEffectiveness of reagent mixing at T-junctions.Superior mixing in flow reactors is crucial for fast reactions and intercepting unstable intermediates. researchgate.netorganic-chemistry.org
ThroughputAmount of product generated per unit of time.Can reach multigram per hour (e.g., ~60 g/h), demonstrating scalability. organic-chemistry.org

Scalability Considerations in the Synthesis of this compound

Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of factors such as cost, safety, robustness, and environmental impact. The synthesis of pyridine boronic acids is no exception, with specific challenges related to reagent stability and process control.

Process Optimization for Large-Scale Production

The halogen-metal exchange followed by borylation remains one of the most reliable and cost-effective methods for the large-scale preparation of pyridinylboronic acids. arkat-usa.org Process optimization for this route often focuses on moving away from cryogenic conditions, which are expensive and difficult to manage in an industrial setting. orgsyn.org A key innovation is the "in situ quench" procedure, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester. orgsyn.org This protocol leverages the faster rate of lithium-halogen exchange over the reaction with the borate ester, enabling the process to be run at more manageable temperatures. orgsyn.org

In any large-scale synthesis, identifying Critical Process Parameters (CPPs) is essential for ensuring reproducibility and quality. acs.org For boronic acid synthesis and its subsequent use in reactions like the Suzuki-Miyaura coupling, key parameters to optimize include:

Reagent Stoichiometry: The equivalents of reagents like organolithiums, boronic esters, and catalysts directly impact reaction rate, yield, and impurity profiles. acs.orgacs.org

Temperature: Temperature is often a critical parameter, affecting reaction kinetics and the formation of byproducts. acs.org

Solvent System: The choice of solvent affects solubility, reaction rate, and the ease of product isolation. orgsyn.orgacs.org

Workup and Isolation: Procedures for quenching the reaction and isolating the product must be robust and scalable to ensure consistent purity and yield.

Continuous flow chemistry, as discussed previously, represents a significant leap in process optimization, allowing for tight control over these parameters and enabling rapid scale-up from lab to kilogram-scale production. acs.orgresearchgate.netacs.org

Challenges and Solutions in Industrial Synthesis

Several challenges are inherent in the industrial synthesis of pyridine boronic acids.

Stability of Boronic Acids: Boronic acids are prone to dehydration to form cyclic boroxine (B1236090) trimers. wikipedia.orgnih.gov This complicates stoichiometry in subsequent reactions and can affect reproducibility. To overcome this, boronic acids are often converted into more stable derivatives, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or DABO (diethanolamine) boronates, which are typically stable, crystalline solids that are easy to handle and store. nih.govnih.gov These stable surrogates can be used directly in cross-coupling reactions. nih.gov

Handling of Hazardous Reagents: The use of pyrophoric organolithium reagents like n-butyllithium on a large scale poses significant safety risks. The implementation of continuous flow reactors is a key engineering solution, minimizing the amount of hazardous material present at any given time and allowing for superior temperature control. researchgate.netacs.org

Process Control and Reproducibility: Maintaining consistent reaction conditions in large batch reactors can be difficult. A real-world example demonstrated that manufacturing at a high-altitude facility, where solvents boil at lower temperatures, required moving a Suzuki coupling reaction into a pressure vessel to maintain the optimized reaction temperature. acs.org In flow synthesis, a challenge like reactor clogging due to the precipitation of intermediates was solved by adjusting flow rates and reactor configurations. acs.org

Reactivity of Pyridine Substrates: The synthesis and isolation of some heteroaryl boronic acids can be challenging due to their inherent lability. researchgate.net While the "2-pyridyl problem" is a well-known issue regarding the instability of 2-pyridyl boron reagents, general stability considerations apply to other isomers as well. researchgate.net The development of robust, stable surrogates like MIDA boronates is a critical solution to this challenge. nih.gov

Table 3: Common Challenges and Solutions in Industrial Boronic Acid Synthesis

ChallengeDescriptionSolution(s)Reference
Reagent InstabilityBoronic acids can dehydrate to form boroxines, affecting stoichiometry.Conversion to stable surrogates (MIDA esters, pinacol esters, DABO boronates). nih.govnih.gov
Hazardous ReagentsUse of pyrophoric organolithiums (e.g., n-BuLi) on a large scale.Implementation of continuous flow reactors; in situ quench protocols. researchgate.netorgsyn.org
Process DeviationsDifficulty maintaining consistent temperature and mixing in large batches; external factors (e.g., altitude).Use of pressure reactors; implementation of robust process controls (CPPs); flow chemistry for precise control. acs.orgacs.org
Product IsolationPurification of labile boronic acids can be difficult.Isolation as stable, crystalline ester/adduct derivatives. nih.govnih.gov

Reactivity and Mechanistic Studies of 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid

Intrinsic Reactivity Profile of the Boronic Acid Moiety in the Pyridine (B92270) Framework

The reactivity of 2,6-Bis(benzyloxy)pyridine-3-boronic acid is fundamentally dictated by the carbon-boron bond, which is susceptible to cleavage and participation in various chemical transformations. The boronic acid functional group, -B(OH)₂, is an electrophilic center, yet upon activation with a base, it forms a more nucleophilic boronate species, which is crucial for its participation in cross-coupling reactions. youtube.com

The position of the boronic acid group on the pyridine ring is a key determinant of its stability and reactivity. Pyridine-3-boronic acids are generally observed to be more stable than their pyridine-2-boronic acid counterparts. acs.orgresearchgate.net The latter are known to be particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. acs.orgwikipedia.org This inherent stability of the 3-pyridyl boronic acid moiety suggests that this compound is a viable and effective coupling partner in synthetic applications.

Electronic and Steric Effects of the Benzyloxy Protecting Groups on Boronic Acid Reactivity

The two benzyloxy groups at the 2- and 6-positions of the pyridine ring exert significant electronic and steric influence on the reactivity of the boronic acid.

Steric Effects: The bulky benzyloxy groups introduce considerable steric hindrance around the 2- and 6-positions of the pyridine ring. This steric bulk can influence the approach of reactants and catalysts, potentially affecting reaction rates and selectivity. In the context of cross-coupling reactions, steric hindrance on the boronic acid can impact the efficiency of the transmetalation step. researchgate.net However, the positioning of the boronic acid at the 3-position, away from the most significant steric congestion of the benzyloxy groups, likely mitigates this effect to a considerable extent, allowing for efficient participation in coupling reactions.

Reaction Pathways Involving this compound

Transmetalation Mechanisms in Cross-Coupling Reactions

The transmetalation step is a critical phase in the catalytic cycle of the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium center. wikipedia.org The precise mechanism of this step has been a subject of considerable investigation, with two primary pathways often considered:

The Boronate Pathway: In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then reacts with the arylpalladium(II) halide complex. researchgate.net

The Oxo-Palladium Pathway: This pathway involves the reaction of the neutral boronic acid with an arylpalladium(II) hydroxide (B78521) complex, which is formed by the reaction of the arylpalladium(II) halide with the base. researchgate.net

Recent studies suggest that the operative pathway can be influenced by the reaction conditions, including the nature of the base and the presence of additives. researchgate.net For an electron-rich substrate like this compound, the increased nucleophilicity of the corresponding boronate could favor the boronate pathway under suitable basic conditions.

Protodeboronation Processes and Mitigation Strategies

Protodeboronation is a common and often undesired side reaction in Suzuki-Miyaura couplings, leading to the formation of the corresponding arene (in this case, 2,6-bis(benzyloxy)pyridine) and a reduction in the yield of the desired coupled product. wikipedia.org The propensity for protodeboronation is influenced by factors such as the electronic nature of the boronic acid, the reaction temperature, and the pH. acs.org

As a pyridine-3-boronic acid, this compound is expected to be relatively stable towards protodeboronation compared to its 2-pyridyl isomer. researchgate.neted.ac.uk Studies on various heteroaromatic boronic acids have shown that 3- and 4-pyridyl boronic acids exhibit significantly slower rates of protodeboronation. acs.org

To minimize protodeboronation, several strategies can be employed:

Careful selection of reaction conditions: Optimization of the base, solvent, and temperature can suppress the rate of protodeboronation relative to the desired cross-coupling.

Use of boronic esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can enhance stability and reduce the rate of protodeboronation. nih.gov

"Slow release" strategies: The use of boronic acid derivatives like MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions. acs.org

Suzuki-Miyaura Cross-Coupling Reactivity with Diverse Electrophiles

This compound is a versatile coupling partner for a wide range of electrophiles in the Suzuki-Miyaura reaction. The success of these couplings depends on the reactivity of the electrophile and the optimization of the reaction conditions. The general reactivity trend for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl. researchgate.net

Electrophile TypeExampleGeneral Reactivity
Aryl IodidesIodobenzeneHighly reactive, often couple under mild conditions.
Aryl BromidesBromobenzeneGenerally good reactivity, widely used in synthesis.
Aryl ChloridesChlorobenzeneLess reactive, often require more active catalysts and harsher conditions.
Aryl TriflatesPhenyl trifluoromethanesulfonateGood leaving group, comparable in reactivity to bromides.
Heteroaryl Halides2-BromopyridineReactivity depends on the nature and position of the halogen and heteroatom.

The electron-rich nature of the 2,6-bis(benzyloxy)pyridine (B188532) moiety can influence the rate of the transmetalation step in these coupling reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

While specific studies on the selectivity of reactions involving this compound are not prevalent, general principles of selectivity in Suzuki-Miyaura reactions can be applied.

Chemoselectivity: In molecules containing multiple reactive sites, such as different halide atoms, the Suzuki-Miyaura coupling can often be performed with high chemoselectivity. This is typically achieved by exploiting the differential reactivity of the C-X bonds (e.g., C-I vs. C-Cl).

Regioselectivity: When coupling with polyhalogenated aromatics or heteroaromatics, the regioselectivity is governed by a combination of electronic and steric factors on the electrophile. The less sterically hindered and more electronically activated position will generally react preferentially. researchgate.net For this compound, its defined point of attachment at the 3-position ensures that the coupling occurs regioselectively at this site.

Stereoselectivity: In cases where the coupling partners can lead to the formation of stereoisomers, such as atropisomers from the coupling of sterically hindered aryl groups, the reaction conditions and the nature of the substituents can influence the stereochemical outcome. The bulky benzyloxy groups on the pyridine ring could potentially play a role in directing the stereoselectivity in such reactions.

Applications of 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid in Complex Organic Synthesis

Utility as a Key Building Block for Functionalized Pyridine (B92270) Derivatives

2,6-Bis(benzyloxy)pyridine-3-boronic acid serves as a versatile building block for the synthesis of highly functionalized pyridine derivatives. The presence of the boronic acid group at the 3-position allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide range of substituents at this position. researchgate.netaudreyli.comnih.gov The benzyloxy groups at the 2- and 6-positions not only act as protecting groups for the corresponding hydroxyl functionalities but also influence the electronic properties of the pyridine ring, thereby modulating its reactivity.

The utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions with various aryl, heteroaryl, or vinyl halides (or triflates). This enables the construction of complex molecular architectures centered around a pyridine core. For instance, coupling with different heteroaryl bromides can yield novel heteroarylpyridine derivatives. researchgate.netaudreyli.com The reaction conditions for such transformations are typically mild and tolerant of a variety of functional groups, making this a robust method for library synthesis of potential pharmacologically active compounds.

Below is a table illustrating the types of functionalized pyridine derivatives that can be synthesized from this compound via Suzuki-Miyaura cross-coupling reactions.

ReactantCatalyst/BaseProduct
Aryl Halide (e.g., Bromobenzene)Pd(PPh3)4 / Na2CO32,6-Bis(benzyloxy)-3-phenylpyridine
Heteroaryl Halide (e.g., 2-Bromothiophene)Pd(dppf)Cl2 / K2CO32,6-Bis(benzyloxy)-3-(thiophen-2-yl)pyridine
Vinyl Halide (e.g., (E)-1-Bromo-2-phenylethene)Pd(OAc)2 / K3PO42,6-Bis(benzyloxy)-3-((E)-2-phenylvinyl)pyridine

Strategic Applications in Catalyst Development and Ligand Design

The pyridine scaffold is a ubiquitous motif in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. Functionalized pyridines derived from this compound are valuable precursors for the synthesis of novel ligands. The substituents introduced at the 3-position via cross-coupling reactions can be designed to incorporate additional donor atoms (e.g., phosphorus, nitrogen, oxygen), creating bidentate or tridentate ligands. mdpi.comresearchgate.net

For example, a substituent bearing a phosphine (B1218219) or an oxazoline (B21484) group can be introduced to generate P,N-type chiral ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to form catalysts for asymmetric synthesis. researchgate.netrsc.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituent at the 3-position and by altering the protecting groups at the 2- and 6-positions, thereby influencing the efficiency and selectivity of the catalyst. The development of chiral pyridine-aminophosphine ligands, for instance, has shown promise in asymmetric hydrogenation reactions. rsc.org

Derivatization Strategies for Expanding the Chemical Space of this compound

Post-Coupling Functionalization of Conjugated Products

Following the initial cross-coupling reaction at the 3-position, the resulting functionalized pyridine derivatives can undergo further transformations to expand their chemical diversity. The newly introduced substituent can possess functional groups that are amenable to subsequent reactions. For example, if the coupled group contains a nitro functionality, it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further diversification. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation.

Modifications of the Benzyloxy Protecting Groups

The benzyloxy groups at the 2- and 6-positions are not merely passive protecting groups; their removal or modification opens up another avenue for derivatization. These groups can be deprotected via catalytic hydrogenolysis using palladium on carbon (Pd/C) to yield the corresponding 2,6-dihydroxypyridine (B1200036) derivative. acs.orgorganic-chemistry.orgresearchgate.net This deprotection is generally clean and efficient, although care must be taken if other reducible functional groups are present in the molecule. organic-chemistry.org The resulting hydroxyl groups can then be alkylated, acylated, or converted to other functional groups, allowing for the introduction of further diversity into the molecule. The use of different substituted benzyl (B1604629) ethers as protecting groups can also allow for sequential deprotection strategies. acs.org

Modification StepReagentsResulting Functional Group
DeprotectionH2, Pd/CHydroxyl (-OH)
Alkylation of HydroxylAlkyl Halide, BaseAlkoxy (-OR)
Acylation of HydroxylAcyl Chloride, BaseEster (-OC(O)R)

Integration into Multi-Component Reactions and Cascade Processes

Boronic acids are known to participate in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govresearchgate.net this compound can potentially be utilized in such reactions. For instance, in a Petasis-type reaction, it could react with an amine and an α-hydroxy aldehyde to form a substituted amino alcohol. The development of novel MCRs involving pyridine boronic acids is an active area of research. researchgate.net

Cascade reactions, where a single transformation sets off a series of subsequent intramolecular reactions, are another powerful tool in organic synthesis. nih.govrsc.org Pyridine derivatives synthesized from this compound can be designed to undergo cascade processes. For example, a substituent introduced at the 3-position could contain a nucleophilic group that, after a triggering event, could cyclize onto another part of the molecule, leading to the rapid construction of complex polycyclic systems. Palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids have been shown to produce pyridines. nih.gov

Potential in Asymmetric Synthesis Utilizing the Chiral Information from Ancillary Catalysts

While this compound itself is achiral, it can be a key component in asymmetric synthesis when used in conjunction with chiral catalysts. In such reactions, the enantioselectivity is induced by a chiral ligand coordinated to the metal catalyst. For example, in an asymmetric Suzuki-Miyaura coupling, a chiral phosphine ligand on the palladium catalyst can control the stereochemical outcome of the reaction when coupling the boronic acid with a prochiral substrate. nih.govnih.govresearchgate.net

Furthermore, the functionalized pyridine derivatives synthesized from this building block can themselves be substrates for asymmetric transformations. For instance, if the substituent at the 3-position is an alkenyl group, it could undergo asymmetric hydrogenation or dihydroxylation catalyzed by a chiral transition metal complex to introduce new stereocenters. The development of enantioselective catalytic methods for the synthesis of chiral pyridine derivatives is of great interest due to their prevalence in medicinal chemistry. nih.gov Rhodium-catalyzed asymmetric additions of arylboronic acids to pyridines have been reported to produce chiral piperidines with high enantioselectivity. nih.gov

Computational and Theoretical Studies on 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Bis(benzyloxy)pyridine-3-boronic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G+(d,p), can provide valuable insights into its electronic properties. ias.ac.innih.govijcce.ac.ir

The electronic character of the molecule is significantly influenced by its substituents. The pyridine (B92270) ring is an electron-deficient aromatic system. The two benzyloxy groups at positions 2 and 6 are electron-donating due to the oxygen lone pairs, which can participate in resonance with the pyridine ring. Conversely, the boronic acid group at position 3 is electron-withdrawing. This push-pull electronic arrangement dictates the molecule's reactivity and intermolecular interactions.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted pyridines, the nature and position of the substituents significantly modulate this gap. electrochemsci.org For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap.

Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule. ijcce.ac.ir It is expected that the nitrogen atom of the pyridine ring will possess a negative partial charge, making it a potential site for protonation or coordination to metal centers. The boron atom of the boronic acid group will carry a significant positive charge, making it susceptible to nucleophilic attack. The oxygen atoms of the benzyloxy groups will also have negative partial charges.

Below is a representative table of calculated electronic properties for analogous pyridine dicarboxylic acids, which illustrates the influence of substituent positions on electronic parameters. These trends can be extrapolated to understand the electronic nature of this compound.

Property2,3-Pyridinedicarboxylic acid2,4-Pyridinedicarboxylic acid2,5-Pyridinedicarboxylic acid2,6-Pyridinedicarboxylic acid
EHOMO (eV) -8.13-8.31-8.24-8.41
ELUMO (eV) -3.12-2.99-3.07-2.95
Energy Gap (ΔE) (eV) 5.015.325.175.46
Electronegativity (χ) 5.625.655.655.68
Global Hardness (η) 2.512.662.582.73

This table is generated based on data for analogous compounds to illustrate expected trends. The values are from DFT calculations on pyridine dicarboxylic acids. electrochemsci.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical for its function, particularly in how it interacts with biological targets or participates in chemical reactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

The key flexible regions in this compound are the two benzyloxy groups and the boronic acid group. The rotation around the C-O and O-CH₂ bonds of the benzyloxy substituents, as well as the C-B bond of the boronic acid group, will define the molecule's accessible conformations. The steric hindrance between the bulky benzyloxy groups at the 2 and 6 positions will likely impose significant restrictions on their rotational freedom and influence the orientation of the boronic acid group at the 3-position. Computational studies on other sterically hindered piperidines have highlighted how bulky substituents can lock the molecule into specific conformations. chemrxiv.org

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. illinois.eduresearchgate.netbeilstein-journals.orgnih.gov

Computational studies can model the entire catalytic cycle of the Suzuki-Miyaura reaction, including the oxidative addition, transmetalation, and reductive elimination steps. illinois.edu By calculating the activation energies for different potential pathways, one can predict the most likely reaction outcome. For a substituted pyridine like this, a key question is the regioselectivity of the coupling, especially if the reaction partner has multiple reactive sites.

The electronic properties calculated by DFT, such as the charge on the boron-bearing carbon atom and the energies of frontier molecular orbitals, can be used as reactivity indices. A more electropositive carbon atom attached to the boron is generally more susceptible to transmetalation. The steric environment around the boronic acid group, influenced by the adjacent benzyloxy substituent, will also play a crucial role in the reaction's feasibility and rate. beilstein-journals.org Computational models can quantify these steric effects. Theoretical calculations on the Suzuki-Miyaura coupling of pyridine-derived boronic acids have shown that the electronic nature of the pyridine ring and its substituents can influence the reaction's efficiency. researchgate.net

Ligand Field Theory and its Application to Pyridine-Boronic Acid Complexes

Ligand Field Theory (LFT) is a model that describes the bonding, orbital arrangement, and other characteristics of coordination complexes. wikipedia.orgbritannica.com It is an extension of molecular orbital theory applied to transition metal complexes. A molecule like this compound can act as a ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring. The boronic acid group could also potentially interact with the metal or other ligands.

According to LFT, when ligands approach a central metal ion, the degeneracy of the metal's d-orbitals is lifted. britannica.com The way these orbitals split in energy depends on the geometry of the complex and the nature of the ligands. Pyridine is known as a moderately strong field ligand and a weak π-acceptor. wikipedia.org The presence of the electron-donating benzyloxy groups would increase the electron density on the pyridine nitrogen, potentially making it a stronger σ-donor to the metal.

The strength of the interaction between the ligand and the metal ion determines the magnitude of the d-orbital splitting, often denoted as Δ (delta). This splitting energy, in turn, dictates the electronic and magnetic properties of the complex, such as its color and whether it is high-spin or low-spin. uci.edu For a hypothetical octahedral complex of a transition metal with this compound as a ligand, LFT would predict a splitting of the d-orbitals into a lower energy t₂g set and a higher energy eg set. The large steric bulk of the benzyloxy groups might, however, favor the formation of complexes with lower coordination numbers. wikipedia.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyridine Boronic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a class of compounds like pyridine boronic acid analogs, QSAR studies can be invaluable in drug discovery for identifying key molecular features that contribute to a desired biological effect. nih.govnih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. The biological activity data (e.g., IC₅₀ values) for the compounds are then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. researchgate.net

For pyridine boronic acid analogs, a QSAR model could reveal, for example, that the inhibitory activity against a particular enzyme is positively correlated with the hydrophobicity of substituents on the pyridine ring and negatively correlated with their steric bulk. Such models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govmdpi.com While no specific QSAR studies on this compound were identified, studies on other pyridine derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their biological activities. nih.govrsc.org

Structure Activity Relationships of 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid and Its Analogs

Comparative Analysis with Monosubstituted Benzyloxy Pyridine (B92270) Boronic Acids

The reactivity of 2,6-Bis(benzyloxy)pyridine-3-boronic acid is significantly influenced by the presence of two benzyloxy groups flanking the pyridine nitrogen. When compared to its monosubstituted counterparts, such as 2-(benzyloxy)pyridine-3-boronic acid or 6-(benzyloxy)pyridine-3-boronic acid, several key differences in reactivity emerge.

The two bulky benzyloxy groups in the 2- and 6-positions create a sterically hindered environment around the pyridine nitrogen. This steric hindrance can play a crucial role in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyridine nitrogen has a known propensity to coordinate with palladium catalysts, which can sometimes lead to catalyst inhibition or undesired side reactions. The steric bulk of the dual benzyloxy groups can partially shield the nitrogen atom, mitigating this coordination and potentially leading to cleaner and more efficient coupling reactions.

In contrast, a monosubstituted analog would have a less sterically encumbered nitrogen atom, allowing for stronger coordination to a metal center. This could lead to different reaction kinetics and potentially a different product distribution.

Electronically, the two benzyloxy groups, being electron-donating through resonance, increase the electron density of the pyridine ring. This enhanced electron density can influence the oxidative addition step in catalytic cycles. In a comparative scenario, the disubstituted compound would be more electron-rich than a monosubstituted analog, which in turn would be more electron-rich than an unsubstituted pyridine-3-boronic acid. This modulation of the electronic properties can be harnessed to fine-tune the reactivity of the boronic acid in various chemical transformations.

Influence of Protecting Group Variation on Reactivity and Stability of Pyridine Boronic Acids

For instance, smaller alkyl groups like methyl (methoxy) would offer less steric hindrance compared to the benzyl (B1604629) group. This could lead to a greater propensity for the pyridine nitrogen to interact with catalysts. Conversely, bulkier protecting groups, such as a tert-butyl group, would provide even greater steric shielding than the benzyloxy group, potentially further enhancing catalyst performance in specific applications.

The electronic nature of the protecting group also plays a vital role. Electron-withdrawing protecting groups would decrease the electron density on the pyridine ring, making it more electrophilic. This could impact the rate of transmetalation in Suzuki-Miyaura couplings.

Protecting GroupKey CharacteristicsPotential Impact on Reactivity and Stability
Benzyloxy Bulky, stable, and removable by hydrogenolysis.Provides moderate steric hindrance and is electronically donating.
Methoxy Smaller than benzyloxy, stable.Less steric hindrance, allowing for greater nitrogen-catalyst interaction.
tert-Butoxy Very bulky, stable.Offers significant steric shielding of the pyridine nitrogen.
Acetyl Electron-withdrawing, removable by hydrolysis.Decreases electron density of the pyridine ring, potentially slowing oxidative addition.

Positional Isomer Effects on the Reactivity Profile of Boronic Acid Derivatives

The position of the boronic acid group on the pyridine ring has a profound impact on the stability and reactivity of the molecule. In the case of this compound, the boronic acid is at the 3-position. A comparison with its positional isomers, where the boronic acid is at the 2- or 4-position, reveals significant differences.

Stability: Pyridine-2-boronic acids are notoriously unstable and highly susceptible to protodeboronation. acs.orgnih.govarkat-usa.org This instability is attributed to the proximity of the boronic acid group to the ring nitrogen, which can facilitate the cleavage of the carbon-boron bond. In contrast, pyridine-3-boronic acids and pyridine-4-boronic acids are generally more stable. acs.orgarkat-usa.org Therefore, this compound is expected to be significantly more stable than its 2-boronic acid isomer.

Reactivity in Cross-Coupling: The position of the boronic acid also dictates its reactivity in cross-coupling reactions. The electronic environment at each position of the pyridine ring is different, which affects the ease of transmetalation. The steric hindrance around the boronic acid group also varies with its position. A boronic acid at the 2-position is flanked by the nitrogen atom and a substituent at the 3-position, which can create a more sterically crowded environment compared to the 3- or 4-positions.

Isomer PositionGeneral StabilityExpected Reactivity Profile
2-Boronic Acid LowProne to protodeboronation, potentially lower yields in coupling reactions.
3-Boronic Acid HighGenerally stable and reactive in a predictable manner. acs.orgarkat-usa.org
4-Boronic Acid HighStable, with reactivity influenced by electronic effects at the para-position relative to nitrogen. acs.orgarkat-usa.org

Rational Design Principles for Novel Pyridine-Boronic Acid Scaffolds

The development of novel pyridine-boronic acid scaffolds for applications in areas like medicinal chemistry and materials science relies on a set of rational design principles. These principles aim to fine-tune the properties of the molecule to achieve a desired outcome, such as enhanced biological activity or specific reactivity.

Modulation of Steric and Electronic Properties: As discussed, the strategic placement of substituents on the pyridine ring allows for precise control over the steric and electronic environment of the molecule. For instance, to design a pyridine-boronic acid that is a poor ligand for a particular metal catalyst, one might introduce bulky groups adjacent to the nitrogen atom. Conversely, to enhance the reactivity of the boronic acid, one could introduce electron-donating groups onto the ring to facilitate oxidative addition in a Suzuki coupling.

Improving Stability: To combat the inherent instability of certain pyridine-boronic acids (particularly 2-isomers), one design principle is the conversion of the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol (B44631) ester). chem-station.com These esters are generally more robust and can be easily handled and purified, while still participating in cross-coupling reactions.

Introduction of Functional Groups: The rational design of pyridine-boronic acid scaffolds often involves the incorporation of other functional groups to impart specific properties. For example, the introduction of a hydrogen-bond donor or acceptor could be crucial for the binding of the molecule to a biological target. The choice and placement of these functional groups are guided by an understanding of the desired interactions.

Development of Design Rules for Optimized Reactivity and Selectivity

Based on the principles of structure-activity relationships, a set of design rules can be formulated to optimize the reactivity and selectivity of pyridine-boronic acid scaffolds.

Rule 1: For enhanced stability, avoid the 2-position for the boronic acid group. Whenever possible, placing the boronic acid at the 3- or 4-position will lead to a more stable compound that is less prone to decomposition. acs.orgarkat-usa.org If a 2-pyridylboronic acid is required, it should be used as a more stable boronate ester derivative. chem-station.com

Rule 2: To control catalyst interaction, modulate the steric environment around the pyridine nitrogen. The introduction of bulky substituents at the 2- and 6-positions can be used to disfavor the coordination of the pyridine nitrogen to a metal catalyst, which can be beneficial in certain cross-coupling reactions.

Rule 3: To tune reactivity, carefully select the electronic properties of substituents. Electron-donating groups will generally increase the electron density of the pyridine ring, which can enhance the rate of oxidative addition in Suzuki couplings. Conversely, electron-withdrawing groups will decrease the electron density, which may be desirable in other types of reactions. nih.gov

By applying these design rules, chemists can more effectively create novel pyridine-boronic acid derivatives with tailored properties for a wide range of applications in chemical synthesis and beyond.

Future Directions and Emerging Research Avenues for 2,6 Bis Benzyloxy Pyridine 3 Boronic Acid

Exploration of Novel Catalytic Systems for Reactions Involving 2,6-Bis(benzyloxy)pyridine-3-boronic acid

The primary utility of aryl boronic acids lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net While effective, palladium is a costly and precious metal, prompting a shift towards more sustainable and economical alternatives. digitellinc.com Future research will likely focus on developing and applying novel catalytic systems for reactions involving this compound.

A significant area of investigation is the use of earth-abundant first-row transition metals. Iron, in particular, has emerged as a promising candidate due to its low cost, high natural abundance, and minimal toxicity. digitellinc.com Research has already demonstrated the viability of iron-catalyzed Suzuki-type biaryl couplings with other heteroarylboronic acids. digitellinc.com Adapting these iron-based catalytic systems for this compound could provide a more sustainable route to biaryl compounds. Other metals like copper, nickel, and cobalt are also under investigation for similar transformations and represent fertile ground for new catalyst development.

Beyond metal catalysis, the field of organocatalysis presents another innovative frontier. Arylboronic acids themselves have been shown to act as organocatalysts, activating substrates like carboxylic acids through the formation of reversible boronate adducts. ualberta.ca Investigating the potential of this compound to catalyze reactions such as amidation or esterification could unlock entirely new, metal-free applications for this compound.

Catalyst TypeMetal CenterPotential AdvantagesResearch Focus
Precious Metal Palladium (Pd)High efficiency, broad substrate scopeOptimization of ligands, lower catalyst loading
Earth-Abundant Metal Iron (Fe)Low cost, low toxicity, sustainable digitellinc.comDevelopment of air-stable catalysts, expanding scope to pyridine (B92270) boronic acids digitellinc.com
Earth-Abundant Metal Nickel (Ni), Copper (Cu)Cost-effective, unique reactivityOvercoming catalyst deactivation, improving functional group tolerance
Organocatalyst Boron (B)Metal-free, mild conditions, low toxicity ualberta.caExploring catalytic activity for esterifications, amidations, and other transformations ualberta.ca

Integration into Automated and High-Throughput Synthesis Platforms for Library Generation

The increasing demand for novel chemical entities in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. whiterose.ac.uknih.gov These systems enable the rapid generation and screening of large compound libraries. researchgate.netnih.gov Pyridine-based boronic esters and acids are ideal building blocks for such platforms due to their stability and versatile reactivity in robust reactions like the Suzuki coupling. whiterose.ac.ukresearchgate.net

Future efforts will likely see the integration of this compound into these automated workflows. Its structure allows for the introduction of a highly functionalized pyridine core into diverse molecular scaffolds. By reacting it with a wide array of aryl and heteroaryl halides in a parallel synthesis format, vast libraries of novel compounds can be generated efficiently. whiterose.ac.uknih.govunito.it The implementation of an integrated workflow, combining automated synthesis with rapid physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, can significantly accelerate the design of new lead compounds in medicinal chemistry. whiterose.ac.ukresearchgate.net The amenability of this class of compounds to high-throughput experimentation makes it a valuable tool for exploring chemical space and identifying molecules with desired properties. researchgate.net

Unexplored Reactivity Patterns and Novel Transformations of this compound

While the Suzuki-Miyaura coupling is the most established reaction for this class of compounds, the full reactive potential of this compound remains largely untapped. researchgate.netnih.gov Future research is expected to delve into unexplored reactivity patterns and novel chemical transformations.

One promising area is the late-stage functionalization (LSF) of the pyridine ring. unimi.it Methods for direct C-H functionalization could allow for the introduction of new substituents onto the pyridine core without requiring de novo synthesis. unimi.it This approach is particularly valuable for modifying complex molecules in the final stages of a synthetic sequence. Furthermore, radical-mediated transformations, such as the Minisci reaction, could provide pathways to alkylated or acylated pyridine derivatives that are difficult to access through traditional methods. unimi.it

The boronic acid moiety itself can participate in reactions beyond C-C bond formation. Its conversion to other functional groups, such as hydroxyl (Chan-Lam coupling) or amino groups, would further enhance the synthetic utility of the parent molecule. Additionally, the benzyloxy groups at the 2- and 6-positions are not merely protecting groups; their reactivity could be exploited. For instance, catalytic debenzylation could unmask reactive hydroxyl groups, providing a handle for further derivatization or for creating ligands for coordination chemistry.

Transformation TypeReagents/ConditionsPotential Products
C-H Functionalization Transition metal catalysts (e.g., Ir, Rh)Diversified pyridine core with new C-C or C-heteroatom bonds unimi.it
Minisci Reaction Radical precursors, acid, oxidantC2/C4-alkylated or acylated pyridine derivatives unimi.it
Chan-Lam Coupling Copper catalyst, O- or N-nucleophilesAryl ethers or aryl amines
Debenzylation Catalytic hydrogenation (e.g., Pd/C, H₂)2,6-dihydroxypyridine-3-boronic acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. researchgate.net Future research concerning this compound will undoubtedly focus on developing more sustainable methods for both its synthesis and its subsequent use.

For its synthesis, this involves moving away from hazardous reagents and multi-step procedures that generate significant waste. researchgate.net Potential green approaches include the use of biocatalysis for the construction of the pyridine core, as has been demonstrated for related structures like 2,6-bis(hydroxymethyl)pyridine. rsc.org One-pot, multicomponent reactions that form the substituted pyridine ring in a single step from simple precursors also represent a highly atom-economical and efficient strategy. researchgate.net The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, will be a key consideration. researchgate.netresearchgate.net

Advanced Applications in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound makes it an excellent candidate for applications in supramolecular chemistry and the construction of self-assembled materials. acs.orgnih.gov The boronic acid group can form reversible covalent bonds with diols, while the pyridine nitrogen atom can act as a Lewis base or a ligand for metal coordination. researchgate.netmdpi.com This dual functionality enables the programmed self-assembly of complex, well-defined architectures.

Future research will likely exploit these features to build novel supramolecular structures. For example, reaction with di- or tritopic diols could lead to the formation of macrocycles and molecular cages. acs.orgnih.gov The pyridine nitrogen can coordinate to a Lewis acidic boron center of another molecule, forming a dative B←N bond, which has been used to construct robust self-assembled complexes. nih.govmdpi.com This interaction can be used to link boronic ester building blocks into polymers, host-guest systems, or discrete "plug-in-socket" assemblies. acs.orgnih.gov

These self-assembled structures are not merely chemical curiosities; they have potential applications in molecular recognition, sensing, separations, and electronics. acs.orgnih.gov The cavities within cages or macrocycles could be used to encapsulate guest molecules, while the electronic properties of extended B-N linked polymers could be tuned for materials applications. The combination of reversible boronic acid-diol interactions with directional metal-ligand or B-N coordination provides a powerful toolkit for designing sophisticated functional materials.

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-Bis(benzyloxy)pyridine-3-boronic acid, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves halogen-metal exchange or Miyaura borylation of a pyridine precursor. Key parameters include:

  • Catalyst choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
  • Temperature: Reactions often proceed at 80–100°C in anhydrous THF or dioxane.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .
    To improve efficiency, monitor reaction progress via TLC or HPLC, and ensure strict anhydrous conditions to prevent boronic acid decomposition .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Use a combination of:

  • Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., benzyloxy groups at C2/C6 and boronic acid at C3). Key NMR shifts include aromatic protons at δ 7.2–7.5 ppm and B-OH protons at δ ~8.5 ppm (broad) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (C₁₉H₁₈BNO₄, [M+H]⁺ = 336.13) .
  • Elemental Analysis: Ensure boron content matches theoretical values (3.22% w/w) .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Short-term (1 month): Store at –20°C in anhydrous DMSO or DMF under inert gas (Ar/N₂) .
  • Long-term (2–3 years): Keep as a lyophilized powder at –80°C in sealed, light-protected vials .
  • Handling: Use gloveboxes for weighing to minimize moisture absorption, which accelerates boronic acid dimerization .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer: The boronic acid moiety enables conjugation to E3 ubiquitin ligase ligands (e.g., VHL or CRBN) via linkers. Key steps:

Functionalization: React with a bifunctional linker (e.g., PEG or alkyl chains) bearing an amine or carboxylate group under Mitsunobu or carbodiimide coupling conditions .

Ligand attachment: Couple the modified boronic acid to cereblon (CRBN) or VHL ligands (e.g., lenalidomide derivatives) via amide or click chemistry .

Validation: Test PROTAC efficacy using Western blotting to monitor target protein degradation (e.g., GSPT1 in leukemia models) .

Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling, and how can side reactions be mitigated?

Methodological Answer: Critical factors include:

  • Base selection: Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency .
  • Solvent effects: Mixed solvents (e.g., THF/H₂O 4:1) improve solubility while minimizing boronic acid hydrolysis .
  • Side reactions: To suppress protodeboronation, add catalytic amounts of Cu(I) or use microwave-assisted short reaction times (10–30 min) .
  • Monitoring: Use ¹¹B NMR to track boronic acid integrity during reactions .

Q. How does the steric hindrance from benzyloxy groups impact its utility in catalytic asymmetric synthesis?

Methodological Answer: The bulky benzyloxy groups at C2/C6:

  • Limit substrate scope: Preclude coupling with sterically hindered aryl halides (e.g., ortho-substituted partners) .
  • Enhance selectivity: Favor reactions with electron-deficient partners (e.g., nitroarenes) due to electron-withdrawing effects .
  • Workaround: Temporarily remove benzyl groups via hydrogenolysis (Pd/C, H₂) to generate a less hindered intermediate, then re-protect post-reaction .

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